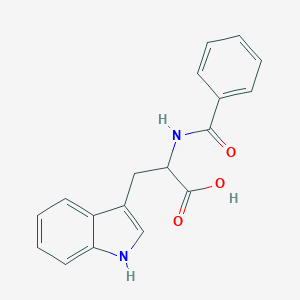

N-苯甲酰-L-色氨酸

描述

Synthesis Analysis

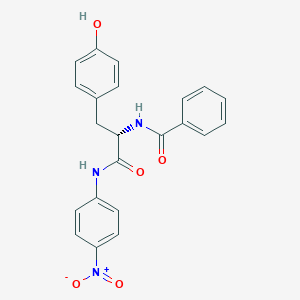

The synthesis of tryptophan derivatives involves targeting the amine of the tryptophan side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules . Ergot alkaloids, which are indole compounds biosynthetically derived from L-tryptophan, represent a large group of fungal nitrogen metabolites found in nature .Molecular Structure Analysis

L-Tryptophan, N-benzoyl-, methyl ester, a related compound, contains a total of 44 bonds. There are 26 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aliphatic), 1 secondary amide (aromatic), and 1 Pyrrole .Chemical Reactions Analysis

The trypsin activity assay uses the artificial substrate Nα-benzoyl-L-arginine-p-nitroanilide (BAPNA). The response surface modeling (RSM) approach is exploited to design and evaluate the combined effects of relevant factors on the inhibition of trypsin by the competitive inhibitor benzamidine .Physical And Chemical Properties Analysis

Tryptophan is an aromatic amino acid with unique physico-chemical properties. It is often encountered in membrane proteins, especially at the level of the water/bilayer interface. It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .科学研究应用

Cytotoxic Properties in Cancer Research

N-Benzoyl-L-Tryptophan: has been identified as a compound with potential cytotoxic properties against cancer cells. In a study examining the chemical constituents of the flowers of Pueraria lobata, a derivative of N-Benzoyl-L-Tryptophan exhibited significant activity against a human ovarian cancer cell line . This suggests its potential application in developing anti-cancer therapies.

Pharmacological Effects

The compound has been associated with various pharmacological effects. For instance, extracts containing N-Benzoyl-L-Tryptophan derivatives have shown potential anti-diabetic , anti-inflammatory , and estrogen-like activities . These properties could be harnessed for the development of new medications targeting these specific health issues.

Anti-Endometriotic Effect

Research indicates that N-Benzoyl-L-Tryptophan may have an anti-endometriotic effect. This application is particularly relevant for the treatment of endometriosis, a painful disorder involving tissue similar to the lining inside the uterus growing outside the uterus .

Sensitizing Effect on Drug-Resistant Cells

N-Benzoyl-L-Tryptophan derivatives have been studied for their sensitizing effects on paclitaxel-resistant ovarian cancer cells . This application could be crucial in overcoming chemotherapy resistance, a significant challenge in cancer treatment.

Unnatural Amino Acid Synthesis

The compound has been used in the synthesis of unnatural amino acids. For example, a boron and nitrogen-containing analogue of tryptophan was synthesized, which included the functionalization of BN-indole with properties related to N-Benzoyl-L-Tryptophan . This could lead to the development of new proteins with unique properties for scientific research.

Microbial Biosynthesis

N-Benzoyl-L-Tryptophan is involved in the microbial biosynthesis of L-Tryptophan, an essential amino acid. Metabolic engineering approaches utilizing this compound could provide a sustainable and environmentally friendly route for L-Tryptophan production, widely used in medicine, food, and animal feed .

Enhancing Activity of Acetaldehyde Removal

In traditional oriental medicine, N-Benzoyl-L-Tryptophan-containing extracts have been used to enhance the activity of acetaldehyde removal, which is beneficial for hangover treatments .

Biological Activities and Constituents of Plant-Derived Natural Products

The compound plays a role in the study of biological activities and constituents of plant-derived natural products. Its presence in certain plant extracts has been linked to various biological activities, which could lead to the discovery of new natural remedies .

属性

IUPAC Name |

(2S)-2-benzamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBCXLCJWLNDPV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351669 | |

| Record name | N-Benzoyl-L-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzoyl-L-Tryptophan | |

CAS RN |

4302-66-3 | |

| Record name | N-Benzoyl-L-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

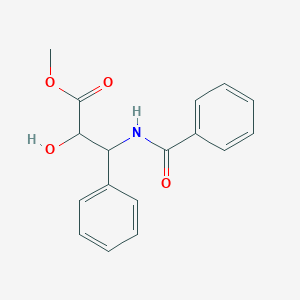

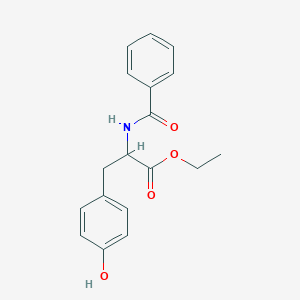

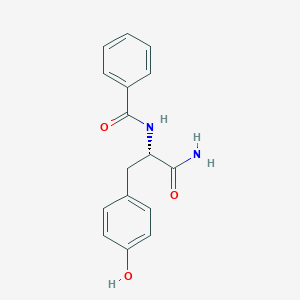

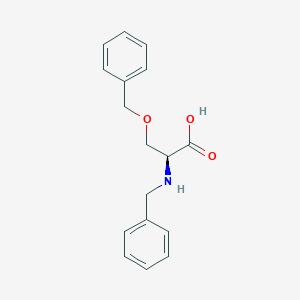

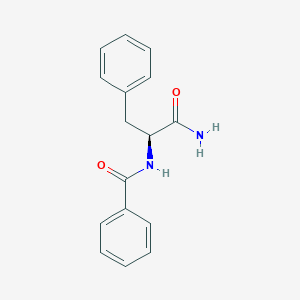

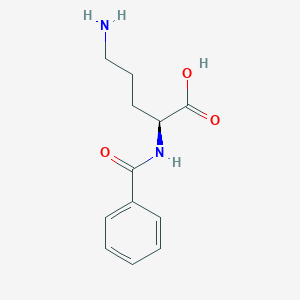

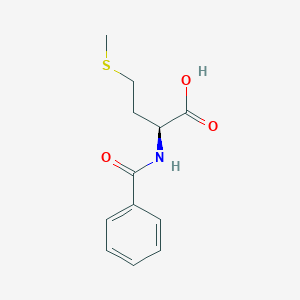

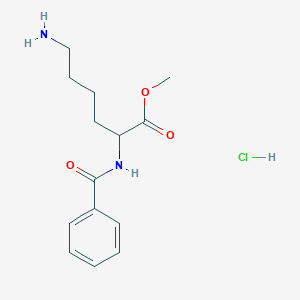

Feasible Synthetic Routes

Q & A

Q1: What happens when Benzoyl-L-Tryptophan is reacted with potassium superoxide?

A1: Research indicates that reacting Benzoyl-L-Tryptophan with potassium superoxide (KO2) in dimethyl sulfoxide leads to the formation of 2-benzoylamino-4-(2-formylaminophenyl)-4-oxobutanoic acid as the major product (42.1% yield) []. Additionally, a secondary product, 1-benzoyl-2-carboxy-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole, is also formed with a yield of 27.4% []. This suggests that potassium superoxide can facilitate the oxidation of Benzoyl-L-Tryptophan, leading to the formation of specific oxidized derivatives.

Q2: Has Benzoyl-L-Tryptophan been found in natural sources?

A2: While Benzoyl-L-Tryptophan itself hasn't been widely reported as a natural product, a structurally similar compound, 13-N-benzoyl-l-tryptophan-1-N-β-d-glucopyranoside, was recently isolated from the flowers of Pueraria lobata []. This finding suggests the possibility of discovering other naturally occurring Benzoyl-L-Tryptophan derivatives with potential biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。